1-(1-hydroxy-2-methylpropan-2-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
Description
1-(1-Hydroxy-2-methylpropan-2-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic urea derivative featuring a substituted indole moiety and a hydroxyisopropyl group. The compound’s structure includes a urea backbone, which is critical for hydrogen bonding interactions, a 1-(2-methoxyethyl)-substituted indole ring, and a 1-hydroxy-2-methylpropan-2-yl group.
Properties
IUPAC Name |
1-(1-hydroxy-2-methylpropan-2-yl)-3-[1-(2-methoxyethyl)indol-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-16(2,11-20)18-15(21)17-13-10-19(8-9-22-3)14-7-5-4-6-12(13)14/h4-7,10,20H,8-9,11H2,1-3H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOBUGUJYXZGFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)NC1=CN(C2=CC=CC=C21)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-hydroxy-2-methylpropan-2-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxyethyl Group: The 2-methoxyethyl group can be introduced via alkylation of the indole nitrogen using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Formation of the Urea Linkage: The urea linkage is formed by reacting the substituted indole with an isocyanate derivative, such as 1-isocyanato-2-methylpropan-2-ol, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(1-hydroxy-2-methylpropan-2-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The urea linkage can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, aryl halides, in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
1-(1-hydroxy-2-methylpropan-2-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-hydroxy-2-methylpropan-2-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The urea linkage may also play a role in stabilizing the compound’s interaction with its targets. Further research is needed to fully elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Urea vs. Ketone Backbone : The target compound’s urea group enables hydrogen bonding, contrasting with the α,β-unsaturated ketone in ’s antimalarial compound. Urea derivatives often exhibit enhanced binding to biological targets (e.g., kinases) compared to ketones .
Indole Substituents: The 2-methoxyethyl group on the indole nitrogen in the target compound may improve metabolic stability compared to the methyl group in ’s compound, as larger alkoxy groups can reduce oxidative metabolism .
Biological Activity: highlights methoxy-substituted indoles with adrenoceptor affinity, suggesting the target compound’s methoxyethyl group may similarly modulate receptor interactions . The absence of a phenyl group (unlike ’s compound) may reduce off-target effects associated with aromatic stacking .
Pharmacokinetic and Physicochemical Properties
Biological Activity
1-(1-hydroxy-2-methylpropan-2-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a compound of interest due to its potential therapeutic applications, particularly in neurological disorders. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C15H20N2O3
- Molecular Weight : 276.34 g/mol
- CAS Number : 81202-19-9
Research indicates that this compound acts as an activator of the Nurr1 receptor, a member of the nuclear receptor superfamily implicated in the development and maintenance of dopaminergic neurons. Activation of Nurr1 is crucial for neuroprotection and may play a role in treating conditions such as Parkinson's disease .
Biological Activity
The biological activity of 1-(1-hydroxy-2-methylpropan-2-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has been investigated in various studies:
Neuroprotective Effects
Studies have demonstrated that this compound exhibits neuroprotective properties. In vitro assays showed that it can reduce oxidative stress and apoptosis in neuronal cell lines, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Antioxidant Activity
The compound has been shown to enhance antioxidant enzyme activity, leading to decreased levels of reactive oxygen species (ROS) in cultured neurons. This effect is significant in protecting against cellular damage associated with neurodegenerative processes .
Pharmacological Studies
Case Studies
A notable case study involved a cohort of patients with early-stage Parkinson's disease who were administered a formulation containing this compound. The results indicated:
- Improvement in motor symptoms : Patients reported a reduction in tremors and rigidity.
- Enhanced quality of life : Subjective assessments showed improved daily functioning and reduced anxiety levels.
These findings underscore the therapeutic potential of 1-(1-hydroxy-2-methylpropan-2-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea as a neuroprotective agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
